molecular formula C15H10N4O3S B12615624 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-

Cat. No.: B12615624
M. Wt: 326.3 g/mol
InChI Key: CWPQHMWKFJQBKJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting specific enzymes and receptors.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting FGFRs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. It primarily acts as an inhibitor of FGFRs, which are involved in cell proliferation, migration, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)- stands out due to its potent inhibitory activity against multiple FGFR isoforms. This broad-spectrum activity makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C15H10N4O3S

Molecular Weight

326.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-cyanopyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H10N4O3S/c16-10-18-15(20)13-9-11-5-4-8-17-14(11)19(13)23(21,22)12-6-2-1-3-7-12/h1-9H,(H,18,20)

InChI Key

CWPQHMWKFJQBKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)NC#N

Origin of Product

United States

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